molecular formula C10H18O2 B2583303 Ethyl 2-tert-butylcyclopropane-1-carboxylate CAS No. 21692-49-9

Ethyl 2-tert-butylcyclopropane-1-carboxylate

Cat. No.: B2583303
CAS No.: 21692-49-9
M. Wt: 170.252
InChI Key: UEAHPEKJCDBVDS-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a strained three-membered carbocyclic ring substituted with a tert-butyl group at position 2 and an ethyl ester moiety at position 1. The compound’s unique structure imparts significant steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-tert-butylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAHPEKJCDBVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of tert-butylcyclopropane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions generally require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2-tert-butylcyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions, including:

  • Enantioselective Synthesis : The compound is utilized in enantioselective cyclopropanation reactions, enabling the production of chiral compounds with high stereochemical purity. For instance, studies have demonstrated successful cyclopropanation with high yields and enantiomeric excesses using this compound as a precursor .

Biological Research

In biological studies, this compound is employed to investigate enzyme-substrate interactions and metabolic pathways. Its structural features allow it to interact with various biological targets:

  • Enzyme Inhibition : Research has indicated that cyclopropane derivatives can inhibit enzymes critical in disease pathways, such as aggrecanases and matrix metalloproteinases (MMPs). These enzymes are involved in conditions like osteoarthritis, suggesting potential therapeutic applications.
  • Metabolic Studies : The compound can be used to trace metabolic pathways involving cyclopropane derivatives, providing insights into their biological roles and mechanisms.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials with specific properties. Its applications include:

  • Production of Fine Chemicals : The compound is used in the synthesis of fine chemicals that require specific structural motifs for desired functionalities.
  • Buffer Solutions : It serves as a component in organic buffers for biochemistry applications, facilitating various biochemical assays .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Wang et al. (2020)Enantioselective CyclopropanationAchieved high yields (up to 98%) with significant enantiomeric excess (up to 97% ee) using this compound .
Marquette University StudyEnzyme InhibitionDemonstrated that derivatives exhibit inhibitory effects on MMPs, indicating potential therapeutic uses in tissue remodeling .
Bristol University ResearchMetabolic PathwaysUtilized the compound to trace metabolic pathways involving cyclopropane derivatives, providing insights into their biological roles .

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and hydrolysis reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy can also influence the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Substituted Cyclopropane-1-carboxylates

Ethyl 2-Formyl-1-cyclopropanecarboxylate

This analog replaces the tert-butyl group with a formyl (-CHO) substituent. The formyl group is electron-withdrawing, which increases the electrophilicity of the cyclopropane ring compared to the electron-donating tert-butyl group. This difference significantly alters reactivity: the formyl-substituted compound is more prone to nucleophilic attack or ring-opening reactions.

Ethyl 2-Benzyl-1-cyclopropanecarboxylate

The benzyl group introduces aromaticity and π-π interaction capabilities, which are absent in the tert-butyl variant. The benzyl substituent’s planar structure may facilitate crystallization or interactions in supramolecular assemblies.

Cyclopentane-Based Analogs

tert-Butyl 4-(Aminomethyl)-2-ethylcyclopentanecarboxylate

This cyclopentane derivative shares the tert-butyl and ethyl ester groups but features a five-membered ring. The reduced ring strain in cyclopentane compared to cyclopropane enhances thermal stability but diminishes reactivity in ring-opening transformations. The aminomethyl group adds a nucleophilic site, enabling applications in peptide coupling or metal coordination, which are less feasible in the cyclopropane analog due to its higher ring strain and steric constraints .

Data Table: Key Properties of Ethyl 2-tert-butylcyclopropane-1-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₈O₂ 182.26 tert-butyl, ethyl ester High steric bulk; moderate solubility in hydrocarbons
Ethyl 2-formyl-1-cyclopropanecarboxylate C₇H₁₀O₃ 142.15 formyl, ethyl ester Electrophilic ring; higher polarity
Ethyl 2-benzyl-1-cyclopropanecarboxylate C₁₃H₁₆O₂ 204.26 benzyl, ethyl ester Aromatic interactions; lower thermal stability
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₅NO₂ 227.34 tert-butyl, ethyl ester, aminomethyl Reduced ring strain; nucleophilic functional group

Biological Activity

Ethyl 2-tert-butylcyclopropane-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a summary table of its effects.

  • Chemical Formula: C11_{11}H18_{18}O2_2
  • Molecular Weight: 182.26 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

This compound has been studied for its potential in various biological applications, particularly in the fields of pharmacology and toxicology. The compound's cyclopropane ring contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of cyclopropane compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

  • Case Study: A study demonstrated that certain cyclopropane derivatives reduced TNF-alpha levels by approximately 50% in THP-1 derived macrophages after stimulation with lipopolysaccharides (LPS) .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines.

  • Research Findings: In vitro assays revealed that this compound showed selective cytotoxicity against human lung adenocarcinoma cells (A549), with an IC50 value indicating effective inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways involved in inflammation and cancer progression. The compound appears to interact with key enzymes and receptors, leading to altered gene expression associated with inflammatory responses.

Key Mechanisms Identified:

  • Inhibition of NF-kB Pathway: This pathway is crucial for the expression of various inflammatory cytokines. Compounds structurally related to this compound have been shown to inhibit this pathway effectively.
  • Caspase Activation: In cancer cells, the activation of caspases has been linked to apoptosis. This compound may enhance caspase activity, promoting programmed cell death in malignant cells .

Summary Table of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-alpha production
CytotoxicitySelective inhibition in A549 cells
NF-kB PathwayInhibition leading to reduced cytokines
Apoptosis InductionEnhanced caspase activation

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-tert-butylcyclopropane-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition, where a carbene or carbenoid reacts with an alkene. Key considerations include:
  • Precursor selection : Use tert-butyl-substituted precursors to ensure steric control during ring formation.
  • Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions like ring-opening.
  • Catalyst choice : Transition-metal catalysts (e.g., Rh(II) or Cu(I)) enhance regioselectivity .
  • Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) isolates the product. Yield optimization requires monitoring by TLC and GC-MS to detect intermediates .

Q. How is the cyclopropane ring in this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H NMR shows distinct cyclopropane proton signals at δ 1.0–1.5 ppm (geminal coupling J=46J = 4–6 Hz). 13^{13}C NMR confirms the ester carbonyl (~170 ppm) and cyclopropane carbons (~15–25 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry. For cyclopropanes, bond angles near 60° confirm ring strain .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 211.17 for [M+H]+^+) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer :
  • NOE experiments : 2D NOESY identifies spatial proximity between tert-butyl and ester groups to confirm relative configuration.
  • Computational modeling : Density Functional Theory (DFT) calculates dihedral angles and compares them to experimental NMR data.
  • Synchrotron XRD : High-resolution diffraction data at <1 Å resolution resolves electron density ambiguities in crowded regions .

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :
  • Reactivity simulations : Use Gaussian or ORCA software to model transition states for acid-catalyzed ring-opening. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction media (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to validate computational predictions .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Detailed protocols : Follow Beilstein Journal guidelines for documenting reaction conditions (e.g., exact stoichiometry, inert atmosphere details) .
  • Control experiments : Include blank runs (no catalyst) and internal standards (e.g., deuterated analogs) to validate reproducibility.
  • Data transparency : Report all spectral raw data (e.g., NMR FID files) in supplementary materials to enable peer validation .

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